1-[(3-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid
CAS No.: 1539256-70-6
Cat. No.: VC3085393
Molecular Formula: C12H10BrNO2
Molecular Weight: 280.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1539256-70-6 |
|---|---|
| Molecular Formula | C12H10BrNO2 |
| Molecular Weight | 280.12 g/mol |
| IUPAC Name | 1-[(3-bromophenyl)methyl]pyrrole-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H10BrNO2/c13-11-3-1-2-9(6-11)7-14-5-4-10(8-14)12(15)16/h1-6,8H,7H2,(H,15,16) |
| Standard InChI Key | FGUDRWVYAPWKBQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Br)CN2C=CC(=C2)C(=O)O |
| Canonical SMILES | C1=CC(=CC(=C1)Br)CN2C=CC(=C2)C(=O)O |
Introduction
Chemical Identity and Physical Properties
Structural Identification
1-[(3-Bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid belongs to the pyrrole carboxylic acid family. The compound's structure is characterized by three key components: a pyrrole ring, a bromophenyl group, and a carboxylic acid functional group. The bromophenyl group is attached to the nitrogen of the pyrrole ring through a methylene bridge, while the carboxylic acid group is positioned at the 3-position of the pyrrole ring.
Nomenclature and Identifiers
The compound is formally identified through several systematic naming conventions and registry numbers. Table 1 presents the complete identification profile for this compound.
Table 1: Identification Parameters of 1-[(3-Bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid
| Parameter | Value |
|---|---|
| IUPAC Name | 1-[(3-bromophenyl)methyl]pyrrole-3-carboxylic acid |
| CAS Registry Number | 1539256-70-6 |
| Molecular Formula | C₁₂H₁₀BrNO₂ |
| Molecular Weight | 280.12 g/mol |
| Standard InChI | InChI=1S/C12H10BrNO2/c13-11-3-1-2-9(6-11)7-14-5-4-10(8-14)12(15)16/h1-6,8H,7H2,(H,15,16) |
| Standard InChIKey | FGUDRWVYAPWKBQ-UHFFFAOYSA-N |
| SMILES Notation | C1=CC(=CC(=C1)Br)CN2C=CC(=C2)C(=O)O |
| PubChem Compound ID | 79104133 |
The compound is also listed under alternative names including 1-[(3-Bromo-phenyl)methyl]-1H-pyrrole-3-carboxylic acid in chemical databases and catalogs .
Physical and Chemical Properties
The physical and chemical properties of 1-[(3-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid determine its behavior in different environments and its potential applications. These properties are summarized in Table 2.
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Physical State | Solid (at standard conditions) |
| Molecular Weight | 280.12 g/mol |
| Solubility | Limited solubility in water; soluble in organic solvents |
| LogP | Estimated to be moderately lipophilic |
| Hydrogen Bond Acceptors | 2 (carboxyl oxygen atoms) |
| Hydrogen Bond Donors | 1 (carboxyl hydroxyl group) |
| Functional Groups | Carboxylic acid, pyrrole ring, bromobenzyl group |
Synthesis Methodologies
Reaction Conditions and Optimizations
The synthesis requires careful control of reaction conditions to maximize yield and minimize side products. For the N-alkylation step, base selection (typically potassium hydroxide or sodium hydride) is crucial for deprotonation of the pyrrole nitrogen. The carboxylation step often employs organolithium reagents followed by carboxylation with carbon dioxide. These reactions are typically conducted under anhydrous conditions in aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Purification typically involves column chromatography and/or recrystallization techniques to obtain the pure compound. The synthesis is optimized to enhance yield while maintaining high purity levels necessary for further applications, particularly in medicinal chemistry.
Biological Activity
Structure-Activity Relationships
The structure of 1-[(3-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid contains several features that are often associated with bioactive molecules:
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The pyrrole ring acts as a pharmacophore in many bioactive compounds
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The bromophenyl group can engage in halogen bonding with biological targets
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The carboxylic acid provides potential for hydrogen bonding and ionic interactions
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The flexible methylene linker allows for conformational adaptability in binding pockets
These structural elements suggest potential interactions with various biological targets, although specific binding studies would be needed to confirm these predictions.
Analytical Characterization
Spectroscopic Data
Characterization of 1-[(3-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid typically relies on several spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and carbon (¹³C) NMR provide information about the structural arrangement. Expected signals include those for the pyrrole ring protons, the methylene bridge, aromatic protons of the bromophenyl group, and the carboxylic acid proton.
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Infrared (IR) Spectroscopy: Characteristic absorption bands would include the C=O stretching of the carboxylic acid (approximately 1700-1725 cm⁻¹), O-H stretching (broad band around 3000-3500 cm⁻¹), and aromatic C=C stretching vibrations.
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Mass Spectrometry (MS): The molecular ion peak would appear at m/z 280/282 (due to the isotope pattern of bromine), with fragmentation patterns showing loss of CO₂ and other characteristic fragments.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly employed for purity analysis and identification of this compound. Typical HPLC conditions might involve reverse-phase columns with methanol/water or acetonitrile/water mobile phases, potentially with acid modifiers to manage the carboxylic acid functionality.
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